molecular formula C20H17NO6S B2474502 2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate CAS No. 324045-00-3

2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate

Cat. No. B2474502
CAS RN: 324045-00-3
M. Wt: 399.42
InChI Key: PHMZYEHIPQDOBB-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains functional groups such as ester (benzoate), sulfamoyl, and a furan ring. These functional groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclic furan ring and the phenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Ortho-Disubstituted F-Benzenes Synthesis

The oxidative cleavage of the furan ring with chromium trioxide in acetic acid yields 2-benzoyl-F-phenyl benzoate among other products. This process demonstrates the compound's utility in generating ortho-disubstituted F-benzenes, offering insights into the synthesis of complex aromatic systems (Inukai, Sonoda, & Kobayashi, 1982).

Intramolecular Sulphur(IV)-Oxygen Interaction

The study on methyl 2-(methylthio)benzoate and similar compounds highlights the significance of S(II)⋯O(carbonyl) or S(II)⋯O—(nitro) close contact. These interactions are critical in understanding the structural and electronic configurations of sulfur-containing organic compounds, which can be applied to design more effective pharmaceuticals and materials (Kucsman et al., 1984).

Cyclization Reactions

The cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate into 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid regardless of the base used, provides a pathway for the synthesis of quinoline derivatives. This reaction is pivotal for the development of novel compounds with potential biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Photo-luminescent Property in New Mesogens

The synthesis and characterisation of 1,3,4-oxadiazole derivatives for their mesomorphic behaviour and photoluminescent properties. Such studies are fundamental in advancing materials science, particularly in the development of new liquid crystal displays and photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).

Anti-inflammatory Pharmaceuticals

The development of NOSH-Aspirin, a novel nitric oxide-hydrogen sulfide-releasing hybrid, showcases the therapeutic potential of chemical compounds incorporating 2-oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate. These hybrids offer a new class of anti-inflammatory drugs with significant potential for treating various diseases (Kodela, Chattopadhyay, & Kashfi, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without knowing the specific use or target of this compound, it’s impossible to provide a mechanism of action .

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve exploring its potential uses. Depending on its properties, it could be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

phenacyl 4-(furan-2-ylmethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c22-19(15-5-2-1-3-6-15)14-27-20(23)16-8-10-18(11-9-16)28(24,25)21-13-17-7-4-12-26-17/h1-12,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMZYEHIPQDOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenacyl 4-(furan-2-ylmethylsulfamoyl)benzoate

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